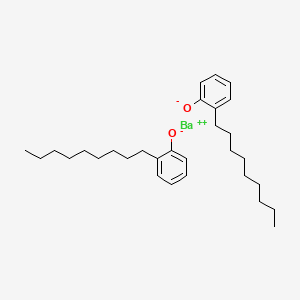
barium nonylphenolate
Übersicht
Beschreibung
barium nonylphenolate is a chemical compound derived from nonylphenol and barium. Nonylphenol is an organic compound that belongs to the family of alkylphenols, which are known for their use in manufacturing antioxidants, lubricating oil additives, detergents, emulsifiers, and solubilizers . Barium salts of nonylphenol are used as heat stabilizers for polyvinyl chloride (PVC) and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phenol, nonyl-, barium salt typically involves the reaction of nonylphenol with barium hydroxide. The reaction can be represented as follows: [ \text{2 C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} + \text{Ba(OH)}_2 \rightarrow (\text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{O})_2\text{Ba} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of phenol, nonyl-, barium salt involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Mixing: Nonylphenol and barium hydroxide are mixed in a reactor.
Heating: The mixture is heated to facilitate the reaction.
Filtration: The resulting product is filtered to remove any unreacted materials.
Drying: The filtered product is dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
barium nonylphenolate can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, or sulfonated phenols
Wissenschaftliche Forschungsanwendungen
barium nonylphenolate has various applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer production, particularly for PVC.
Biology: Studied for its potential endocrine-disrupting effects due to its structural similarity to estrogen.
Medicine: Investigated for its antimicrobial properties.
Industry: Employed as a heat stabilizer in the production of plastics and rubber.
Wirkmechanismus
The mechanism of action of phenol, nonyl-, barium salt involves its interaction with molecular targets such as enzymes and receptors. Nonylphenol, a component of the compound, acts as an estrogen mimic and can bind to estrogen receptors, disrupting normal hormonal functions . This interaction can lead to various biological effects, including interference with reproductive and developmental processes.
Vergleich Mit ähnlichen Verbindungen
barium nonylphenolate can be compared with other similar compounds, such as:
- Phenol, nonyl-, sodium salt
- Phenol, nonyl-, zinc salt
- Phenol, nonyl derivatives, sulfides
Uniqueness
This compound is unique due to its specific use as a heat stabilizer for PVC and its potential endocrine-disrupting properties . Its barium component also distinguishes it from other nonylphenol derivatives, providing unique chemical and physical properties.
Similar Compounds
- Phenol, nonyl-, sodium salt : Used as a surfactant and emulsifier.
- Phenol, nonyl-, zinc salt : Employed as a stabilizer in rubber production.
- Phenol, nonyl derivatives, sulfides : Utilized as lubricants in engine oils .
Eigenschaften
CAS-Nummer |
93778-54-2 |
|---|---|
Molekularformel |
C30H46BaO2 |
Molekulargewicht |
576.0 g/mol |
IUPAC-Name |
barium(2+);2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
SBMJKCDBJMFHGS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
25154-52-3 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

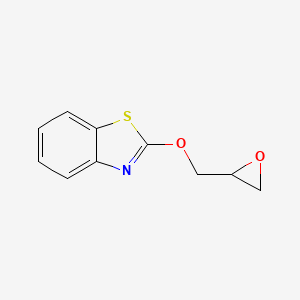
![Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8670851.png)
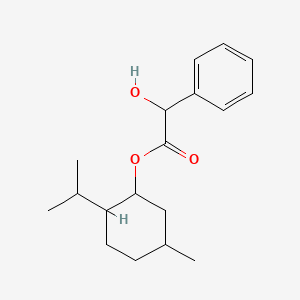

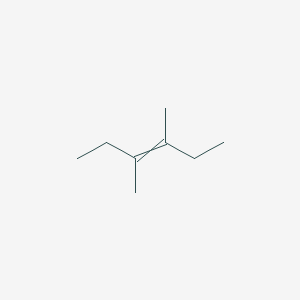
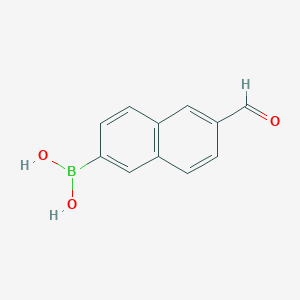
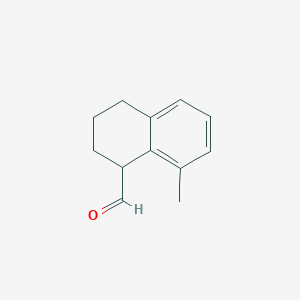
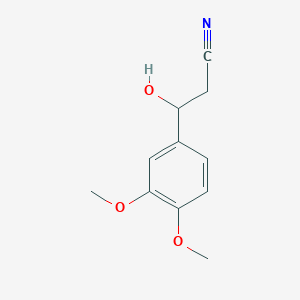


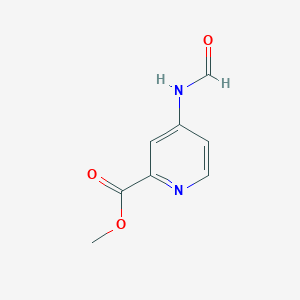
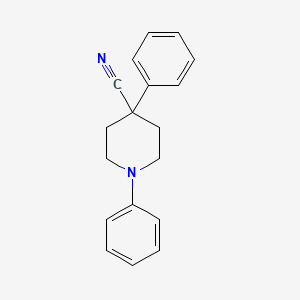
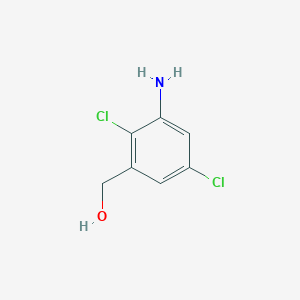
![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)
